molecular formula C13H17N3O2 B2807459 6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034308-86-4

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2807459
CAS No.: 2034308-86-4
M. Wt: 247.298
InChI Key: PRYOTBBSELUWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Peptide Synthesis and Dipeptide Synthons

Researchers have explored the synthesis of novel spirocyclic compounds, including those similar to "6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid," for their application as dipeptide synthons in peptide synthesis. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been performed, demonstrating its utility in peptide synthesis as a novel class of dipeptide synthons. This work highlights the compound's potential in the synthesis of peptides, including nonapeptides analogous to C-terminal nonapeptides of certain antibiotics, showcasing its relevance in developing peptide-based therapeutics (Suter, Stoykova, Linden, & Heimgartner, 2000).

Sterically Constrained Amino Acids

The synthesis of sterically constrained amino acids using spirocyclic scaffolds similar to the compound has been reported. These novel amino acids add to the family of constrained amino acids useful in chemistry, biochemistry, and drug design. The creation of these compounds demonstrates the compound's potential in the development of novel amino acids for various applications, including as building blocks in medicinal chemistry and peptide synthesis (Radchenko, Grygorenko, & Komarov, 2010).

Organic Synthesis and Catalysis

In organic synthesis, similar spirocyclic compounds have been utilized in the development of key intermediates for various synthetic applications. An example includes the efficient synthesis of key intermediates of novel quinolone carboxylic acids through optical resolution or microbial reduction. Such methodologies underline the significance of spirocyclic structures in facilitating the synthesis of complex molecules, indicating their broad applicability in synthetic chemistry and drug development (Miyadera, Satoh, & Imura, 2000).

Anticancer and Antidiabetic Applications

Spirocyclic compounds, including analogs of "this compound," have been explored for their potential in anticancer and antidiabetic applications. Research has shown that certain spirothiazolidines and their analogs exhibit significant anticancer activities against human breast carcinoma and liver carcinoma cell lines, as well as antidiabetic properties through alpha-amylase and alpha-glucosidase inhibition. These findings highlight the compound's relevance in the development of novel therapeutic agents for treating cancer and diabetes (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Properties

IUPAC Name

6-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9-5-11(15-8-14-9)16-6-10(12(17)18)13(7-16)3-2-4-13/h5,8,10H,2-4,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYOTBBSELUWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C3(C2)CCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.